

In-Depth Technical Guide: Molecular Docking Studies with DL-2-Aminobutyric Acid

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Compound of Interest

Compound Name: *H-DL-Abu-OH*

Cat. No.: *B166105*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of molecular docking studies involving DL-2-aminobutyric acid, a non-proteinogenic α -amino acid. The document outlines key quantitative data from recent research, details relevant experimental methodologies, and visualizes the computational workflows and related biological pathways.

Executive Summary

DL-2-aminobutyric acid has been the subject of computational studies to explore its potential as a bioactive molecule. Molecular docking simulations and subsequent analyses have revealed its capability to bind to various protein targets, suggesting its potential pharmacological relevance. This guide synthesizes the available data to provide a practical resource for researchers in the field of drug discovery and computational biology.

Data Presentation: Quantitative Docking Results

The following tables summarize the quantitative data from molecular docking and binding free energy calculations for DL-2-aminobutyric acid against several protein targets.

Table 1: Molecular Docking Binding Affinities of DL-2-Aminobutyric Acid

Target Protein	PDB ID	Binding Energy (kcal/mol)
COVID-19 Viral Main Protease	6XYU	-8.7[1][2]
FABG4 Enzyme	-	Not specified
Cruzain	-	Not specified
RIP2 Kinase	-	Not specified
Various Proteins (lowest reported)	-	-4.9[3]

Table 2: Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) Calculation

Parameter	Value
Average Free Binding Energy (ΔG)	-23.48 \pm 1.72 kcal/mol

Note: The specific protein target for this MM/PBSA calculation was not explicitly stated in the source material.

Experimental Protocols

This section provides a detailed methodology for conducting molecular docking studies with DL-2-aminobutyric acid, based on commonly used software and protocols.

Ligand and Protein Preparation

3.1.1. Ligand Preparation (DL-2-Aminobutyric Acid)

- **Obtain 3D Structure:** The 3D structure of DL-2-aminobutyric acid can be obtained from chemical databases such as PubChem or generated using molecular modeling software.
- **Energy Minimization:** The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) or quantum mechanical methods (DFT with B3LYP/6-311++G(d,p) basis set) to obtain a low-energy conformation.[3]

- **File Format Conversion:** Convert the optimized ligand structure to the PDBQT file format, which includes partial charges and atom types required for AutoDock. This can be done using AutoDockTools (ADT).

3.1.2. Protein Preparation

- **Retrieve Protein Structure:** Download the 3D crystal structure of the target protein (e.g., PDB ID: 6XYU) from the Protein Data Bank (PDB).
- **Pre-processing:**
 - Remove water molecules and any co-crystallized ligands or ions from the PDB file.
 - Add polar hydrogen atoms to the protein structure.
 - Assign partial charges (e.g., Gasteiger charges) to all atoms.
- **File Format Conversion:** Convert the prepared protein structure into the PDBQT format using ADT.

Molecular Docking Protocol using AutoDock

- **Grid Box Generation:**
 - Define the binding site on the target protein. This can be determined from the location of a co-crystallized ligand or through binding site prediction tools.
 - Using AutoGrid (part of the AutoDock suite), generate a grid map that encompasses the defined binding site. The grid box should be large enough to allow the ligand to move and rotate freely.
- **Docking Parameter Setup:**
 - Create a docking parameter file (.dpf) in ADT.
 - Specify the ligand, the rigid protein, and the flexible residues (if any).

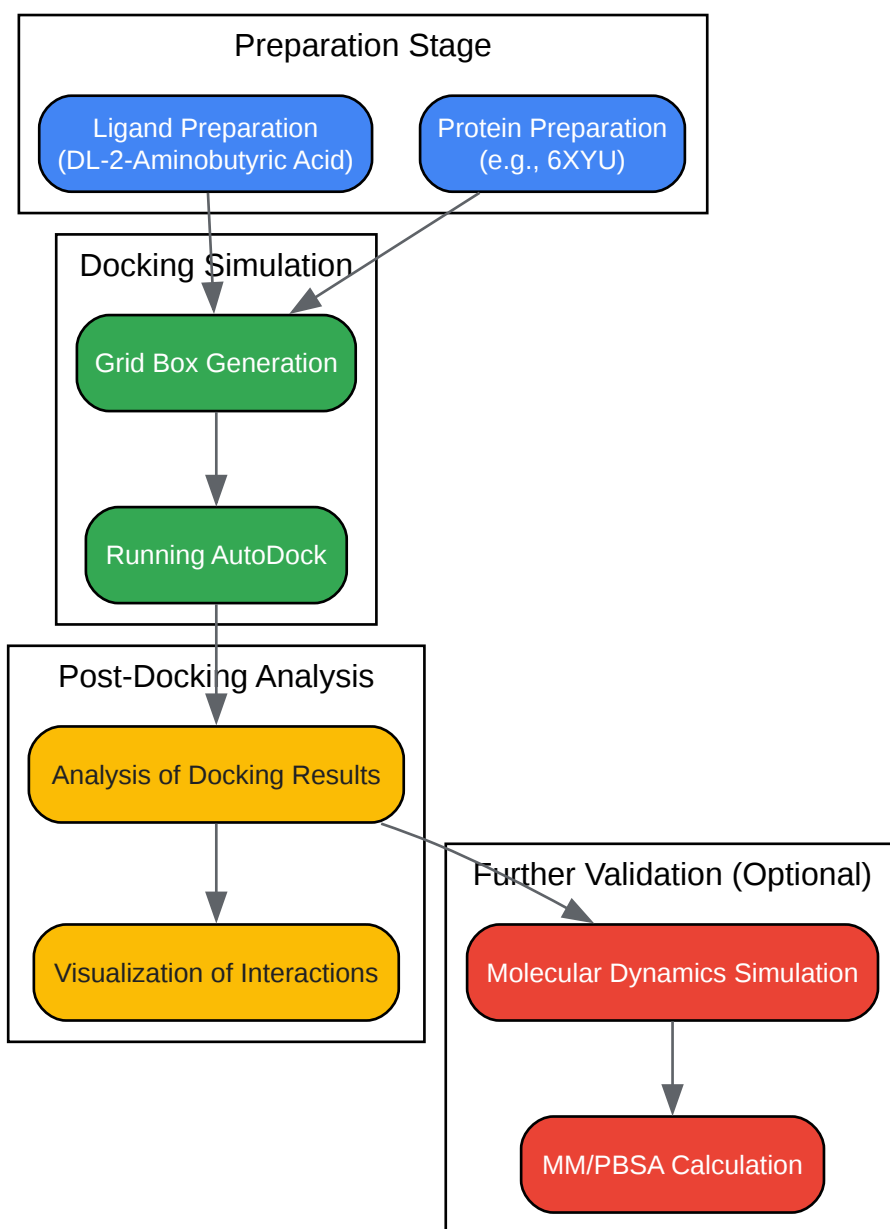
- Set the parameters for the Lamarckian Genetic Algorithm (LGA), including the number of GA runs, population size, and number of evaluations.
- Running the Docking Simulation:
 - Execute the docking calculation using the AutoDock program, providing the docking parameter file as input.
- Analysis of Results:
 - Analyze the docking log file (.dlg) to view the results.
 - The results will be clustered into different conformations (poses) of the ligand in the protein's binding site.
 - Identify the pose with the lowest binding energy, which represents the most favorable binding mode.
 - Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL.

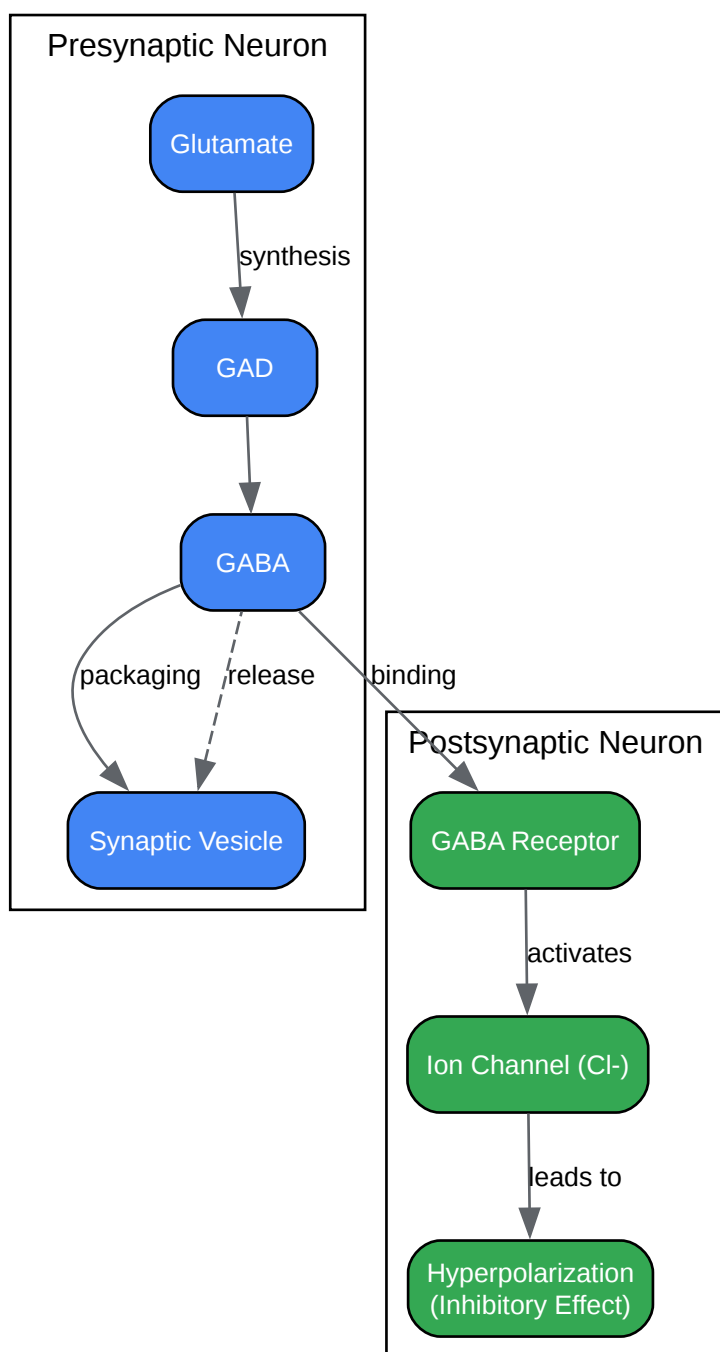
MM/PBSA Binding Free Energy Calculation

- Molecular Dynamics (MD) Simulation:
 - Perform an MD simulation of the protein-ligand complex obtained from the best docking pose. This provides a dynamic representation of the complex in a simulated physiological environment.
- MM/PBSA Calculation:
 - Use the trajectories from the MD simulation to calculate the binding free energy. The MM/PBSA method calculates the free energy of the protein, the ligand, and the complex in solution.
 - The binding free energy ($\Delta G_{\text{binding}}$) is calculated using the following equation:
$$\Delta G_{\text{binding}} = G_{\text{complex}} - (G_{\text{protein}} + G_{\text{ligand}})$$

Mandatory Visualizations

Experimental and Computational Workflows





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